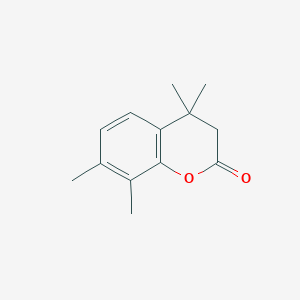

4,4,7,8-Tetramethyl-2-chromanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

4,4,7,8-tetramethyl-3H-chromen-2-one |

InChI |

InChI=1S/C13H16O2/c1-8-5-6-10-12(9(8)2)15-11(14)7-13(10,3)4/h5-6H,7H2,1-4H3 |

InChI Key |

LBRFYYGBTNHQBM-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(CC(=O)O2)(C)C)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CC(=O)O2)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,4,7,8 Tetramethyl 2 Chromanone and Its Analogues

Classical Synthetic Routes to the 2-Chromanone Core

The synthesis of the 2-chromanone scaffold, the fundamental structure of 4,4,7,8-tetramethyl-2-chromanone, has traditionally relied on established organic reactions. These methods, while effective, often involve multi-step processes and less than ideal reaction conditions.

Cyclization Reactions for Chromanone Ring Formation

The construction of the chromanone ring is a critical step in the synthesis of these compounds. Several classical cyclization strategies have been employed to achieve this.

One common approach involves the intramolecular conjugate addition of a phenol (B47542) to an activated unsaturated ketone. acs.org This method can be catalyzed by chiral thioureas, allowing for the enantioselective synthesis of chromanones. acs.org The reaction proceeds by hydrogen bonding between the β-ketoester substrate and the chiral catalyst, which promotes the selective cyclization. acs.org

Another established method is the intramolecular oxa-Michael addition . nih.gov This reaction can be part of a tandem sequence, for instance, following an organocatalytic Michael addition. researchgate.net

The Knoevenagel condensation of β-keto esters with aldehydes, followed by cyclization, is another route to the chromanone core. nih.gov This can be a one-pot reaction, and upon completion, decarboxylation can yield the final chromanone product. nih.gov

The Baker-Venkataraman rearrangement is a well-known method for synthesizing chromones, which can then be reduced to chromanones. researchgate.netresearchgate.net This rearrangement involves the treatment of an o-acyloxyacetophenone with a base to form a 1,3-diketone, which then undergoes cyclization. wordpress.com

Finally, the intramolecular Stetter reaction offers a pathway to enantiomerically enriched chroman-4-ones. organic-chemistry.org This reaction utilizes chiral triazolium salts as catalysts to achieve high yields and enantioselectivity. organic-chemistry.org

Strategies for Introducing Tetramethyl Substituents

The introduction of the four methyl groups to form this compound requires specific synthetic strategies. nih.govresearchgate.net These substituents can be introduced either before or after the formation of the chromanone ring.

One approach involves starting with a phenol that already contains the desired methyl groups in the aromatic ring. For example, a substituted phenol can undergo a Michael addition to an α,β-unsaturated nitrile, such as acrylonitrile. researchgate.net The resulting 3-aryloxypropanenitrile can then be treated with a strong acid, like a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), to induce cyclization and form the chromanone. researchgate.net

Alternatively, the methyl groups at the C4 position can be introduced through alkylation of a pre-formed chromanone. This often involves the use of a strong base to generate an enolate, which is then reacted with a methylating agent.

Modern and Sustainable Approaches to this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of chromanones, including this compound. rsc.orgtandfonline.com

Catalytic Methods for Enantioselective Synthesis

The development of catalytic enantioselective methods has been a major focus in modern chromanone synthesis, allowing for the production of specific stereoisomers.

Palladium-catalyzed asymmetric conjugate arylation using chiral pyridine-dihydroisoquinoline ligands has been successfully employed for the synthesis of chiral chromanones with tetrasubstituted stereocenters. nih.gov This method demonstrates high enantioselectivity, with up to 99% enantiomeric excess (ee), and good yields for a variety of arylboronic acids and 2-substituted chromones. nih.gov

Organocatalysis has also emerged as a powerful tool. Chiral amine organocatalysts, in the presence of an additive like salicylic (B10762653) acid, can facilitate tandem reactions, such as Michael addition/cycloketalization/hemiacetalization, to produce complex chromanone derivatives with multiple stereocenters in high yields and excellent selectivities. researchgate.net

Furthermore, chiral thiourea (B124793) catalysts derived from quinine (B1679958) have been used to catalyze intramolecular conjugate additions, delivering enantioenriched flavanones and chromanones. acs.orgnih.gov

Green Chemistry Principles in Chromanone Production

The principles of green chemistry are increasingly being applied to the synthesis of chromanones to reduce the environmental impact of chemical processes. rsc.orgnovonesis.com This involves several key strategies:

Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. acs.org This can be achieved through atom-economical reactions that maximize the incorporation of starting materials into the final product. acs.orgamt.uk

Use of Safer Solvents: Efforts are made to replace hazardous solvents with greener alternatives, such as water or other innocuous solvents, or to eliminate solvents altogether where possible. acs.orgskpharmteco.com

Energy Efficiency: Utilizing methods that reduce energy consumption, such as performing reactions at ambient temperature and pressure, is a key principle. novonesis.com

Use of Catalysts: Catalytic reactions are preferred over stoichiometric ones as they are more efficient and generate less waste. novonesis.comamt.uk Both metal-based and organocatalysts are employed to this end. acs.orgresearchgate.net

Use of Renewable Feedstocks: Whenever feasible, renewable starting materials are used instead of depletable resources. novonesis.comamt.uk

An example of a greener approach is the use of K₂S₂O₈ as an oxidant in a metal-free radical phosphinoylation–cyclization cascade to synthesize phosphinoylchroman-4-ones. beilstein-journals.org This method proceeds under environmentally benign conditions in a DMSO/H₂O solvent system. beilstein-journals.org

Flow Chemistry and Microwave Irradiation Applications in Chromanone Synthesis

Modern technologies like flow chemistry and microwave irradiation are being increasingly utilized to enhance the synthesis of chromanones. organic-chemistry.orgrsc.org

Microwave Irradiation has become a popular heating method in organic synthesis due to its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions. researchgate.netnih.gov It is considered a green chemistry technique due to its lower energy consumption compared to conventional heating methods. nih.govresearchgate.net Microwave-assisted synthesis has been successfully applied to various steps in chromanone synthesis, including the formation of enamino ketones from 1-(2-hydroxyphenyl)ethanone derivatives, which can then be cyclized to form the chromone (B188151) ring. organic-chemistry.org

Flow Chemistry , which involves performing reactions in a continuous stream rather than in a batch reactor, offers several advantages, including precise control over reaction parameters, improved safety, and easier scalability. amt.ukresearchgate.net

The combination of microwave irradiation and flow chemistry is a particularly powerful approach. researchgate.netbohrium.com This combination overcomes the scalability limitations of batch microwave chemistry, as the small diameter of flow reactors allows for efficient penetration of microwaves. researchgate.netbohrium.com This integrated approach enables rapid and efficient optimization of reaction conditions, leading to the development of greener and more efficient synthetic processes for chromanones and other fine chemicals. researchgate.netnih.gov

Optimization of Reaction Conditions and Yield for this compound and Related Compounds

The efficient synthesis of chromanone frameworks is a subject of ongoing research, with a significant focus on the optimization of reaction conditions to maximize product yields and purity. While specific optimization studies for this compound are not extensively detailed in publicly available literature, the principles of optimizing the synthesis of related chromanone and coumarin (B35378) structures provide a strong foundation for understanding the key parameters that would influence the formation of this specific compound. These parameters typically include the choice of catalyst, solvent, reaction temperature, and reaction time.

The synthesis of chromanones often involves acid-catalyzed cyclization reactions. For instance, a common route to 4-chromanones involves the reaction of phenols with α,β-unsaturated acids or their derivatives. An efficient tandem reaction approach has been described for the preparation of 4-chromanones from electron-rich phenols and 3,3-dimethylacrylic acid, where bismuth(III) triflate was used as a catalyst. This procedure highlights the importance of the catalyst in achieving yields ranging from 25-90%.

Another widely used method for the synthesis of related coumarin structures, which share a benzopyranone core with chromanones, is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. Optimization studies for the Pechmann reaction offer valuable insights into the factors affecting the yield of the cyclized product. For example, in the synthesis of 7-hydroxy-8-methylcoumarin, various catalysts and conditions have been explored to improve efficiency and yield.

The synthesis of substituted chroman-4-ones through a base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition has also been reported. acs.org In this method, microwave irradiation has been employed to drive the reaction, with diisopropylamine (B44863) (DIPA) serving as the base. acs.org The yield of the desired 2-alkyl-chroman-4-ones was found to be highly dependent on the substitution pattern of the starting 2'-hydroxyacetophenones, with electron-deficient substrates generally providing higher yields. acs.org This suggests that the electronic properties of the precursors are a critical factor in the optimization process.

Detailed research findings from studies on related compounds illustrate the impact of various reaction parameters on the yield of the final product. These findings are often presented in data tables that systematically vary one parameter while keeping others constant.

Table 1: Optimization of Catalyst Loading for Pechmann Condensation

This table demonstrates the effect of catalyst loading on the yield of a coumarin derivative, a reaction analogous to what might be used for chromanone synthesis. The data indicates that increasing the catalyst amount from 5 mol % to 10 mol % significantly improves the yield, while a further increase to 15 mol % offers no additional benefit, thus identifying the optimal catalyst concentration. nih.gov

| Entry | Catalyst (mol %) | Time (h) | Yield (%) |

| 1 | 5 | 5 | 67 |

| 2 | 10 | 3 | 88 |

| 3 | 15 | 3 | 88 |

This data is illustrative and based on the synthesis of a related coumarin compound.

Table 2: Optimization of Reaction Conditions for FeCl₃·6H₂O-Catalyzed Pechmann Reaction

This table showcases the optimization of various parameters, including catalyst amount, solvent, and temperature, for a Pechmann reaction. It highlights that the highest yield is achieved with 10 mol% of the catalyst in toluene (B28343) under reflux conditions. researchgate.net

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | Toluene | Reflux | 16 | 75 |

| 2 | 10 | Toluene | Room Temp | 24 | 40 |

| 3 | 10 | Toluene | Reflux | 16 | 92 |

| 4 | 15 | Toluene | Reflux | 16 | 92 |

| 5 | 10 | Ethanol | Reflux | 16 | 65 |

This data is illustrative and based on the synthesis of a related coumarin compound.

The synthesis of 2,2-dimethyl-4-chromanones has been achieved through the reaction of phenols with 3,3-dimethylacrylic acid in the presence of a catalyst, indicating a potential route for synthesizing the 4,4-dimethyl substituted core of the target molecule. researchgate.net The optimization of such a reaction would likely involve screening different acid catalysts (e.g., bismuth(III) triflate, sulfuric acid, polyphosphoric acid) and reaction conditions to maximize the yield. researchgate.net

Chemical Reactivity and Derivatization Strategies of 4,4,7,8 Tetramethyl 2 Chromanone

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring in 4,4,7,8-Tetramethyl-2-chromanone Analogues

The benzene ring of the chromanone scaffold is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. masterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the directing effects of the existing substituents on the aromatic ring. In the case of chromanone analogues, the ether oxygen of the dihydropyran ring and the alkyl groups are activating and ortho-, para-directing, while the carbonyl group of the lactone is deactivating and meta-directing.

Common EAS reactions that can be applied to chromanone analogues include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., Cl, Br) using reagents like molecular halogens in the presence of a Lewis acid catalyst.

Sulfonation: Attachment of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by reacting the aromatic ring with alkyl halides or acyl halides in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The specific positions on the benzene ring where substitution occurs will depend on the combined electronic and steric effects of all substituents present on the this compound analogue.

Nucleophilic Additions and Substitutions at the Lactone Moiety of this compound

The lactone ring in this compound contains an ester functional group, which is a key site for nucleophilic attack. The carbonyl carbon of the lactone is electrophilic and can react with a variety of nucleophiles. These reactions can lead to either ring-opening of the lactone or substitution at the carbonyl group.

Kinetic studies on related lactone enolates have quantified their nucleophilic reactivities. nih.gov For instance, the deprotonation of a lactone can generate a lactone enolate, a potent nucleophile that can participate in conjugate additions to Michael acceptors. nih.gov The nucleophilicity of these enolates is significantly influenced by the acidity of the parent lactone. nih.gov

Common nucleophilic reactions at the lactone moiety include:

Hydrolysis: Cleavage of the lactone ring by water, typically under acidic or basic conditions, to yield a carboxylic acid and an alcohol.

Aminolysis: Reaction with amines to form amides.

Reduction: Conversion of the ester to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) to the carbonyl group, leading to the formation of tertiary alcohols after ring opening.

Regioselective Functionalization of this compound

Regioselective functionalization allows for the specific modification of one reactive site in a molecule that has multiple potential reaction centers. For this compound, this is crucial for synthesizing specific derivatives and for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Strategies for achieving regioselectivity include:

Directing Group Effects: Utilizing the inherent directing effects of the substituents on the aromatic ring to guide electrophilic substitution to a particular position.

Protecting Groups: Temporarily blocking a reactive functional group to prevent it from reacting while another part of the molecule is being modified.

Controlled Reaction Conditions: Adjusting reaction parameters such as temperature, solvent, and catalyst to favor one reaction pathway over another. For example, Friedel-Crafts acylation can be directed to a specific position under carefully controlled conditions. nih.gov

Synthesis of Structural Analogues and Libraries Based on the this compound Scaffold

The synthesis of structural analogues of this compound is a key strategy in medicinal chemistry to explore and optimize biological activity. nih.govijrar.orgresearchgate.net By systematically modifying different parts of the molecule, researchers can build libraries of related compounds for screening and SAR studies. nih.govresearchgate.netdigitellinc.com

Modifications at the Chromanone Ring System

Modifications to the core chromanone ring system can have a significant impact on the molecule's properties. nih.govresearchgate.net These modifications can involve:

Alterations to the Heterocyclic Ring: This can include changing the ring size, introducing heteroatoms other than oxygen, or varying the degree of saturation.

Substitution at Various Positions: Introducing different functional groups at available positions on the chromanone ring can modulate the electronic and steric properties of the molecule. For instance, the introduction of an azolyl group at the 3-position of the chromanone ring has been explored. researchgate.net

| Modification Strategy | Description | Potential Impact |

| Ring Size Variation | Synthesizing analogues with larger or smaller heterocyclic rings. | Alters conformational flexibility and spatial arrangement of functional groups. |

| Heteroatom Substitution | Replacing the ring oxygen with other atoms like sulfur or nitrogen. | Modifies electronic properties, hydrogen bonding capacity, and metabolic stability. |

| Aromatization/Reduction | Creating fully aromatic chromone (B188151) or fully saturated chromane (B1220400) analogues. | Influences planarity, electronic delocalization, and receptor binding interactions. |

Introduction of Diverse Functionalities for Structure-Activity Relationship (SAR) Studies

The systematic introduction of a wide range of functional groups is essential for comprehensive SAR studies. nih.govijrar.orgresearchgate.net This allows for the exploration of how different chemical properties influence biological activity.

Key areas for introducing diversity include:

The Aromatic Ring: Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its ability to participate in π-stacking or hydrogen bonding interactions.

The Lactone Moiety: Modifications here can affect the molecule's reactivity, stability, and ability to act as a hydrogen bond acceptor.

The Methyl Groups: While often considered less reactive, these positions can be functionalized to introduce new pharmacophoric elements.

SAR studies on related chromanone scaffolds have revealed that hydrophobic substituents at the 2-position and hydroxyl groups at the 5- and 7-positions can enhance antibacterial activity. nih.govresearchgate.net

| Functional Group | Rationale for Introduction | Example Modification |

| Halogens (F, Cl, Br, I) | Modulate lipophilicity, metabolic stability, and can act as a handle for further reactions. | Introduction of a chloro or bromo substituent on the aromatic ring. |

| Hydroxy (-OH) and Alkoxy (-OR) | Introduce hydrogen bonding capability and can be important for receptor interaction. | Demethylation of a methoxy (B1213986) group to a hydroxyl group. |

| Amino (-NH₂) and Amido (-NHCOR) | Provide sites for hydrogen bonding and can be protonated to form salts, affecting solubility. | Nitration followed by reduction to an amino group. |

| Carboxylic Acid (-COOH) and Ester (-COOR) | Introduce a negative charge at physiological pH and can act as a key binding group. | Oxidation of a methyl group or hydrolysis of a nitrile. |

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 4,4,7,8 Tetramethyl 2 Chromanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationoregonstate.edunih.govnanalysis.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4,4,7,8-Tetramethyl-2-chromanone, both 1D (¹H, ¹³C) and 2D NMR experiments are required for a complete assignment.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the various methyl groups. The two aromatic protons at positions C5 and C6 would likely appear as singlets in the aromatic region (δ 7.0-8.0 ppm), a characteristic feature of a tetrasubstituted benzene (B151609) ring. libretexts.orglibretexts.org The four methyl groups would present as singlets in the aliphatic region. The two methyl groups at C4 (gem-dimethyl) would likely be magnetically equivalent, producing a single intense peak, while the C7 and C8 methyl groups attached to the aromatic ring would have slightly different chemical shifts due to their distinct electronic environments. A singlet corresponding to the methylene (B1212753) protons at C3 would also be expected.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. bhu.ac.inoregonstate.edu Key signals would include the carbonyl carbon of the lactone (δ ~170-180 ppm), the quaternary carbon at C4, the oxygen-bearing aromatic carbon (C8a), and the other aromatic carbons. cdnsciencepub.comyoutube.com The four methyl carbons would appear in the upfield region of the spectrum.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignmentnih.govnanalysis.com

While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would be of limited but specific use, primarily to confirm the absence of coupling for the singlet aromatic and methyl protons, reinforcing the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. mdpi.com It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C signals. For example, the signals for the C5 and C6 aromatic protons would correlate with their respective carbon signals, and the various methyl proton signals would be linked to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most critical experiment for this structure, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. journals.co.za This is essential for connecting the different fragments of the molecule. Key expected correlations would include:

The following table summarizes the expected NMR data based on the structure and known values for similar compounds.

| Position | Expected ¹H δ (ppm), Multiplicity | Expected ¹³C δ (ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 2 (C=O) | - | ~171 | - |

| 3 (-CH₂-) | ~2.7 (s, 2H) | ~35 | C2, C4, C4a |

| 4 (-C(CH₃)₂-) | - | ~38 | - |

| 4-Me | ~1.4 (s, 6H) | ~28 | C3, C4, C4a, C5 |

| 4a | - | ~120 | - |

| 5 | ~7.0 (s, 1H) | ~128 | C4, C4a, C6, C7, C8a |

| 6 | ~6.9 (s, 1H) | ~125 | C5, C7, C8, C4a |

| 7 | - | ~135 | - |

| 7-Me | ~2.3 (s, 3H) | ~20 | C6, C7, C8 |

| 8 | - | ~134 | - |

| 8-Me | ~2.2 (s, 3H) | ~15 | C7, C8, C8a |

| 8a | - | ~150 | - |

Stereochemical Assignment via NOESY and Chiral Shift Reagents (if applicable)

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.comacdlabs.comyoutube.comlibretexts.org For this compound, NOESY can confirm spatial proximities and support the structural assignment. Expected NOESY correlations would include those between the C4-methyl protons and the aromatic proton at C5, and between the C8-methyl protons and the aromatic proton at C7, confirming their relative positions on the scaffold. researchgate.net

As this compound is an achiral molecule (it possesses no stereocenters), the use of chiral shift reagents is not applicable. nih.gov Chiral shift reagents are used to differentiate between enantiomers in an NMR spectrum, which is not a consideration for this compound.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysisoregonstate.edunanalysis.comcdnsciencepub.com

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. wikipedia.orgyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental formula. For this compound, the expected molecular formula is C₁₃H₁₆O₂.

| Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|

| C₁₃H₁₇O₂⁺ | 205.1223 |

Observing a molecular ion peak at an m/z value that matches this calculated exact mass to within a few parts per million (ppm) would confirm the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. youtube.com For this compound, characteristic fragmentation pathways would be expected:

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

|---|---|---|---|

| 204 (M⁺•) | 189 | •CH₃ | Loss of methyl from C4 |

| 204 (M⁺•) | 176 | CO | Loss of carbonyl from lactone |

| 189 | 161 | CO | Subsequent loss of carbonyl |

| 204 (M⁺•) | 148 | C₄H₈ | RDA fragmentation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identificationoregonstate.edunih.govcdnsciencepub.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

The IR spectrum of this compound would be dominated by a very strong absorption band for the lactone carbonyl (C=O) stretch. As a six-membered ring lactone (δ-lactone), this band is expected in the region of 1735-1750 cm⁻¹. spcmc.ac.incdnsciencepub.com Other key absorptions would include those for aromatic C=C stretching (~1600 and ~1475 cm⁻¹), C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and the asymmetric C-O-C stretch of the aryl ether component (~1200-1275 cm⁻¹). researchgate.netspectroscopyonline.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. It would clearly show the aromatic C=C stretching vibrations and the symmetric vibrations of the methyl groups. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency | Expected Raman Frequency |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretch | 2980-2870 | 2980-2870 |

| Lactone C=O | Stretch | 1750-1735 (Strong) | 1750-1735 (Weak) |

| Aromatic C=C | Stretch | ~1600, ~1475 | ~1600, ~1475 (Strong) |

| Aryl Ether C-O | Asymmetric Stretch | 1275-1200 | - |

| Lactone C-O | Stretch | 1150-1050 | - |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can unambiguously establish the absolute stereochemistry and preferred solid-state conformation of a chiral molecule. The process involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

For a molecule such as this compound, which possesses a stereocenter at the C4 position, X-ray crystallography would be invaluable in:

Determining Absolute Configuration: By employing anomalous dispersion effects, typically with the inclusion of a heavy atom, the absolute configuration (R or S) of the stereocenter could be definitively assigned.

Elucidating Conformation: The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule, providing a detailed picture of the conformation of the dihydropyranone ring and the orientation of the methyl substituents in the solid state.

However, no published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. Therefore, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, can be presented.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in characterizing the stereochemistry of chiral compounds in solution.

Circular Dichroism (CD): This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum, with its characteristic positive or negative bands (Cotton effects), is highly sensitive to the molecule's stereochemistry and conformation. libretexts.org For this compound, CD spectroscopy could be used to correlate the sign of the Cotton effect associated with the n→π* transition of the carbonyl group to the absolute configuration of the C4 stereocenter. Studies on similar chromane (B1220400) systems have shown that the sign of the Cotton effect can be related to the helicity of the dihydropyran ring. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum shows a plain curve at wavelengths far from an absorption maximum and an anomalous curve (a Cotton effect) in the region of a chromophore's absorption. libretexts.org This technique can also be used to assign the absolute configuration of a molecule by analyzing the sign of the Cotton effect.

Despite the potential of these techniques, a thorough search did not yield any published CD or ORD spectra or related data for this compound. Without experimental data, it is not possible to discuss the specific chiroptical properties of this compound or to provide a data table of its Cotton effects or specific rotations at various wavelengths.

Investigation of Biological and Biochemical Interactions of 4,4,7,8 Tetramethyl 2 Chromanone in Vitro and in Silico Studies

Enzyme Inhibition and Activation Studies of 4,4,7,8-Tetramethyl-2-chromanone Analogues

Chromanone scaffolds are recognized as privileged structures in medicinal chemistry, serving as templates for the design of molecules that can modulate the activity of various enzymes. nih.gov The structural characteristics of these compounds, particularly the absence of a C2-C3 double bond which distinguishes them from chromones, can lead to significant variations in their biological effects. nih.govnih.gov Research has explored the potential of chromanone analogues to inhibit or activate a range of enzymes, highlighting their therapeutic potential. nih.govnih.gov

The mitochondrial cytochrome bc1 complex (also known as Complex III) is a crucial enzyme in the electron transport chain and a validated target for certain therapeutic agents. nih.govnih.gov Intriguingly, the chroman core is a common structural feature in both potent inhibitors of this complex, like stigmatellin, and in vitamin E-related compounds. nih.gov This shared feature prompted investigations into the modulatory effects of synthetic chromanones on the cytochrome bc1 complex. nih.gov

In enzymatic assays, the synthetic analogue 6-hydroxy-4,4,7,8-tetramethyl-chroman-2-one (TMC2O) was identified as one of the most effective synthetic compounds in diminishing the activity of the cytochrome bc1 complex. nih.gov Further mechanistic studies using stopped-flow photometry and low-temperature electron paramagnetic resonance spectroscopy revealed that TMC2O inhibits the electron transfer to cytochrome c1 and alters the environment of the Rieske iron-sulfur protein (ISP), a key subunit of the complex. nih.gov

In silico docking experiments provided insights into the binding interactions at a molecular level. These studies suggest that the 6-hydroxyl group of TMC2O interacts with glutamic acid residue 271 of cytochrome b, while the lactone group (1-O atom/2-C=O) interacts with histidine residue 161 of the ISP. nih.gov This binding mode is noted to be similar, though not identical, to that of the potent inhibitor stigmatellin, suggesting that chroman-2-ones are promising templates for developing new modulators of the cytochrome bc1 complex. nih.gov

Table 1: In Vitro and In Silico Findings on Mitochondrial Cytochrome bc1 Complex Inhibition by TMC2O

| Compound | Finding | Method |

|---|---|---|

| 6-hydroxy-4,4,7,8-tetramethyl-chroman-2-one (TMC2O) | Effective in decreasing cytochrome bc1 activity. nih.gov | Enzymatic Assays |

| Inhibits electron transfer to cytochrome c1. nih.gov | Stopped-Flow Photometry | |

| Modulates the environment of the Rieske iron-sulfur protein. nih.gov | Low-Temperature EPR Spectroscopy | |

| Binds to Glu-271 (cyt b) and His-161 (ISP). nih.gov | Docking Experiments |

The chromanone framework is a versatile scaffold found in numerous natural and synthetic compounds that exhibit a wide array of pharmacological activities, including the inhibition of various enzymes. nih.govnih.gov Analogues of chromanone have been reported to modulate enzymes such as kinases, proteases, and oxidoreductases. nih.govnih.gov

An example of oxidoreductase inhibition is seen with analogues of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (HTCCA), which have been evaluated for their effect on mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Both the (R)- and (S)-enantiomers of HTCCA, as well as the racemic mixture, demonstrated inhibitory activity against tyrosinase. nih.gov Kinetic analysis indicated that both (R)-HTCCA and (S)-HTCCA act as competitive inhibitors of the enzyme. nih.gov These findings suggest the potential application of such chromanone derivatives as tyrosinase inhibitors in various fields. nih.gov

Table 2: In Vitro Inhibition of Mushroom Tyrosinase by HTCCA Analogues

| Compound | ID₅₀ (mM) | Inhibition Type | Kᵢ (mM) |

|---|---|---|---|

| (R)-HTCCA | 1.88 nih.gov | Competitive nih.gov | 0.83 nih.gov |

| (S)-HTCCA | 1.84 nih.gov | Competitive nih.gov | 0.61 nih.gov |

| (±)-HTCCA | 1.88 nih.gov | Not Reported | Not Reported |

Receptor Binding Affinity and Ligand-Target Interactions (In Vitro)

The chromanone structure serves as a key building block for molecules designed to interact with various biological receptors. researchgate.net Computational and in vitro studies have been employed to assess the binding affinity of chromanone derivatives to specific protein targets, revealing their potential as receptor ligands. researchgate.netnih.gov For instance, molecular docking studies have explored the binding of chromanone derivatives to the catalytic sites of proteins, suggesting their potential as novel lead compounds. researchgate.net

A notable area of investigation has been the interaction of chromanone analogues with sigma (σ) receptors, which are implicated in various neurological disorders. nih.gov A series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones were synthesized and evaluated for their binding affinity to human σ₁ and rat σ₂ receptors. The length of the alkyl linker and the nature of the cyclic amine were found to influence binding affinity and selectivity. For example, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one showed high affinity for the σ₁ receptor. nih.gov These studies highlight the potential of the chromanone scaffold in developing receptor-specific ligands. nih.gov

Table 3: In Vitro Sigma Receptor Binding Affinities of Selected Chromenone Analogues

| Compound | Linker Length (n) | Basic Center | Kᵢ (nM) hσ₁ | Kᵢ (nM) rσ₂ |

|---|---|---|---|---|

| 4 | 4 | Pyrrolidine | 87.0 nih.gov | 1450 nih.gov |

| 6 | 2 | Piperidine | 65.5 nih.gov | 2860 nih.gov |

| 7 | 4 | Piperidine | 309 nih.gov | 1970 nih.gov |

| 12 | 5 | Morpholine | 28.5 nih.gov | 802 nih.gov |

| 20 | 3 | Azepane | 27.2 nih.gov | 765 nih.gov |

Antioxidant and Radical Scavenging Mechanisms of this compound Analogues (Cell-Free and In Vitro)

Chromanone derivatives, including those found in nature, are recognized for their antioxidant properties. nih.govnih.gov This activity is often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress, a condition linked to numerous pathologies. researchgate.net The antioxidant capacity of these compounds is typically evaluated using cell-free assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and the Trolox Equivalent Antioxidant Capacity (TEAC) assay. researchgate.netnih.goveco-vector.com

The structural features of chromanones, particularly the number and position of hydroxyl groups on the aromatic ring, are crucial determinants of their antioxidant activity. researchgate.net For example, the vitamin E metabolite 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (B41150) (α-CEHC) has demonstrated significant antioxidant properties in various assays, comparable to the well-known antioxidant Trolox. nih.gov It effectively scavenges peroxyl radicals and reactive nitrogen species. nih.gov Synthetic chromanone analogues have also been developed and tested for their radical scavenging potential, with some compounds showing significant activity in DPPH assays. nih.goveco-vector.com

Table 4: In Vitro DPPH Radical Scavenging Activity of Selected Chromenone Derivatives

| Compound ID | Structure Description | IC₅₀ (µM) |

|---|---|---|

| 1 | (E)-3-(3-(6-methyl-4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one | 8.87 eco-vector.com |

| 2 | (E)-3-(3-(6-chloro-4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one | 8.73 eco-vector.com |

| 3 | (E)-3-(3-(6-bromo-4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one | 9.84 eco-vector.com |

| 7 | (E)-3-(3-(7-methoxy-4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one | 7.76 eco-vector.com |

| 8 | (E)-3-(3-(7-hydroxy-4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one | 7.32 eco-vector.com |

| 13 | (E)-3-(3-(6,7-dihydroxy-4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one | 7.03 eco-vector.com |

| Trolox | Reference Compound | Not explicitly matched to this study's format |

Antimicrobial and Antifungal Activity Mechanisms (In Vitro Investigations)

The chromanone core is present in many natural and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial and antifungal effects. nih.govnih.gov These compounds provide a valuable scaffold for the development of new anti-infective agents. nih.gov In vitro studies have confirmed that various chromanone and chromone (B188151) derivatives can inhibit the growth of a range of pathogenic bacteria and fungi. nih.govnih.gov

The antibacterial potential of the broader class of chromones has been demonstrated through in vitro investigations. For example, chromones isolated from the leaf latex of Aloe monticola, namely aloesin (B1665252) and 7-O-methyl-6'-O-coumaroylaloesin, were evaluated for their activity against a panel of bacterial strains. nih.gov Both compounds displayed notable antibacterial effects. Their action was particularly prominent against several clinically relevant bacteria, as demonstrated by their low minimum inhibitory concentrations (MIC). nih.gov These findings underscore the potential of the chromone/chromanone skeleton as a basis for developing new antibacterial agents. nih.gov

Table 5: In Vitro Antibacterial Activity (MIC) of Chromones from Aloe monticola

| Bacterial Strain | MIC (µg/mL) of Aloesin nih.gov | MIC (µg/mL) of 7-O-methyl-6'-O-coumaroylaloesin nih.gov |

|---|---|---|

| Salmonella typhi | 10 | 10 |

| Shigella dysenteriae | 10 | 10 |

| Staphylococcus aureus | 10 | 10 |

| Bacillus cereus | 20 | 20 |

| Escherichia coli | 20 | 20 |

| Pseudomonas aeruginosa | 40 | 40 |

| Klebsiella pneumoniae | 40 | 40 |

Antifungal Efficacy and Mechanistic Insights

No specific studies detailing the antifungal efficacy or the mechanistic pathways of this compound were identified. Research on other chromanone derivatives, such as chromanone A and 3-azolyl-4-chromanone phenylhydrazones, has shown activity against various fungal pathogens like Candida albicans. nih.govnih.gov These studies often investigate mechanisms like the inhibition of virulence factors or the disruption of fungal cell growth. nih.gov However, these findings are specific to the tested derivatives and cannot be directly extrapolated to this compound without dedicated experimental validation.

Antiprotozoal Activities (e.g., Leishmania)

There is a lack of specific published data concerning the antiprotozoal activity of this compound, including its effects on parasites of the Leishmania genus. The broader family of chromanones and related flavonoids have been investigated for antiparasitic properties, but specific data for the title compound is not available in the reviewed literature. nih.gov

Studies on Cellular Pathways and Molecular Mechanisms of Action (In Vitro Cell Line Studies)

Computational and Theoretical Chemistry Approaches Applied to 4,4,7,8 Tetramethyl 2 Chromanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,4,7,8-Tetramethyl-2-chromanone. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy of the molecule, which in turn dictates its chemical reactivity and physical properties. nrel.gov Calculations such as those based on Density Functional Theory (DFT) can predict a range of characteristics, including optimized 3D geometries, enthalpies, Gibbs free energy, and vibrational frequencies. nrel.gov

Density Functional Theory (DFT) Studies for Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov For this compound, DFT studies are crucial for performing conformational analysis, which involves identifying the molecule's most stable three-dimensional shapes or conformers. amazonaws.comresearchgate.net The process typically begins with generating initial 3D structures, often using force fields like MMFF94s, followed by optimization using DFT methods, such as the M06-2X functional with a def2-TZVP basis set. nrel.gov This level of theory has been shown to offer a good balance between computational cost and accuracy for organic molecules. nrel.gov The existence of multiple conformers can be critical, as different spatial arrangements of atoms can lead to different biological activities. bohrium.comethz.ch Studies on related chromanone structures have demonstrated that even subtle changes in conformation can significantly impact their interaction with biological targets. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP map displays regions of positive, negative, and neutral electrostatic potential on the molecule's surface. nih.gov For this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of negative potential (a nucleophilic center), making it a likely site for electrophilic attack. Conversely, regions of positive potential would indicate electrophilic centers. researchgate.net This information is vital for understanding how the molecule might interact with other molecules, including biological receptors, and for designing derivatives with altered reactivity. jmbfs.org For instance, identifying desirable and undesirable steric and electronic regions can guide the substitution of chemical groups to enhance binding affinity. jmbfs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. ujpronline.comujpronline.com This method is instrumental in drug discovery for screening large libraries of compounds and understanding ligand-protein interactions at a molecular level. ujpronline.comujpronline.com While no specific docking studies for this compound were found, research on analogous chromone (B188151) and chromanone derivatives highlights the utility of this approach. jmbfs.orgacs.org For example, docking studies on chromone derivatives have been used to evaluate their binding affinity to targets like the µ-opioid receptor and acetylcholinesterase. jmbfs.orgnih.gov These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-protein complex. jmbfs.orgnih.govd-nb.inforsc.org The binding affinity is often quantified by a docking score, with more negative values indicating stronger binding. jmbfs.org

The general process involves keeping the receptor rigid while allowing the ligand to be flexible, and the best-docked poses are saved for further analysis. jmbfs.org These computational models can guide the design of new analogues with improved potency. jmbfs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogues, thus guiding drug design. researchgate.netnih.gov For chromone and chromene derivatives, QSAR studies have been successfully employed to understand the structural features that influence their activity as apoptosis inducers and anti-breast cancer agents. nih.govnih.gov These models often use descriptors related to the molecule's 2D structure and quantum chemical properties, like dipole moments, to predict activity. nih.gov The development of robust QSAR models can significantly accelerate the discovery of novel and more potent analogues of this compound by identifying key structural modifications likely to enhance a desired biological effect. nih.gov For instance, a QSAR model could suggest which positions on the chromanone scaffold are most suitable for substitution to improve binding affinity to a particular target. jmbfs.org

Virtual Screening and Cheminformatics Approaches for Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. scienceopen.commdpi.com This approach, often coupled with cheminformatics tools, can help in identifying potential biological targets for a given compound. nih.govnih.gov While specific virtual screening studies targeting this compound were not identified, the broader class of chromone derivatives has been the subject of such investigations. nih.gov For example, pharmacophore-based virtual screening has been used to identify chromone derivatives as potential therapeutics for Alzheimer's disease by targeting acetylcholinesterase. nih.gov These methods can filter large compound databases to select promising candidates for further experimental testing, thereby streamlining the drug discovery process. scienceopen.com

Emerging Applications and Future Research Directions for 4,4,7,8 Tetramethyl 2 Chromanone

4,4,7,8-Tetramethyl-2-chromanone as a Synthetic Intermediate in Complex Molecule Synthesis

The chromanone ring system is a privileged structure in drug discovery, and its derivatives have been synthesized for a wide range of pharmacological activities. The specific compound this compound, with its tetramethylated backbone, presents a unique starting point for the synthesis of more complex molecules. Its structure can be strategically modified to create a library of derivatives with diverse biological activities. For instance, the core structure can be functionalized at various positions to enhance its therapeutic potential.

Recent research has highlighted the use of related chromanone structures in the synthesis of biologically active compounds. For example, derivatives of 3-formylchromone are valuable building blocks in organic and medicinal chemistry. The synthesis of 2,4-chromandione derivatives has also been achieved through radical pathways involving 4-hydroxycoumarins, demonstrating the versatility of the chromanone scaffold in accessing complex molecular architectures. These examples underscore the potential of this compound as a synthetic intermediate.

| Precursor/Intermediate | Synthetic Target | Potential Application |

| This compound | Novel chromanone derivatives | Drug discovery, medicinal chemistry |

| 3-Formylchromone | Heterocyclic derivatives | Organic and medicinal chemistry |

| 4-Hydroxycoumarins | 2,4-Chromandione derivatives | Accessing complex molecular scaffolds |

Potential as a Molecular Probe for Biological Systems

Luminescent transition metal complexes are increasingly being developed for bioimaging and biosensing applications. The chromanone structure, when incorporated into these complexes, can influence their photophysical properties and cellular localization. For example, a rhenium(I) complex conjugated with a chromone (B188151) derivative has been shown to efficiently penetrate cells and localize in the perinuclear region. This suggests that this compound could be functionalized to create novel molecular probes.

The design of fluorescent probes for disease diagnosis is a rapidly growing field. These probes typically consist of a recognition unit that interacts with a specific analyte and a fluorophore that signals this interaction. The this compound scaffold could potentially serve as or be attached to a fluorophore, with modifications to the ring system allowing for the specific recognition of biological targets. The "trimethyl lock" system, which utilizes the rapid lactonization of certain o-hydroxydihydrocinnamic acid derivatives, is a strategy for molecular release that could be adapted for probes based on the chromanone structure.

Integration into Advanced Materials Science (e.g., polymer chemistry, optoelectronics)

The unique chemical properties of chromanone derivatives make them interesting candidates for integration into advanced materials. In polymer chemistry, the development of new monomers and polymers from renewable resources is a key area of research. The rigid bicyclic structure of this compound could be incorporated into polymer backbones to impart specific thermal or mechanical properties. The use of N-coordinated organoboron compounds in polymer synthesis is an expanding field, and chromanone-containing ligands could be explored in this context.

Furthermore, the photophysical properties of chromanone derivatives suggest potential applications in optoelectronics. Anthracene-based conjugated polymers are known for their luminescence, but often suffer from aggregation-induced quenching in the solid state. The bulky tetramethyl substitution on the chromanone ring of this compound could be leveraged to design new polymeric materials that resist aggregation and maintain their luminescent properties in thin films. Platinum-catalyzed hydrosilylation is a common method for crosslinking polymers, and the inclusion of chromanone moieties could influence the curing process and final properties of the material.

Unexplored Chemical Transformations and Derivatizations of this compound

The chemical reactivity of this compound is not yet fully explored, presenting opportunities for discovering novel chemical transformations and creating a diverse range of derivatives. Derivatization is a common strategy in medicinal chemistry to enhance the biological activity and physicochemical properties of a lead compound. For this compound, derivatization could involve substitutions at various positions on the chromanone ring system.

Recent studies on related chromone and chromanone structures have revealed new reaction pathways. For example, a photochemical radical-based method has been developed for the dearomatization of 4-hydroxycoumarin (B602359) derivatives, enabling the introduction of substituents at the C3 position. This type of radical chemistry could potentially be applied to this compound to generate novel derivatives with quaternary stereocenters. Additionally, multicomponent reactions have been used to synthesize various chromene derivatives, offering an efficient approach to building molecular complexity from simple starting materials.

| Transformation/Derivatization | Potential Outcome |

| Radical-based functionalization | Introduction of novel substituents, creation of quaternary stereocenters |

| Multicomponent reactions | Efficient synthesis of complex chromanone derivatives |

| Substitutions on the aromatic ring | Modulation of electronic and steric properties |

| Modification of the pyranone ring | Alteration of reactivity and biological activity |

Synergistic Effects with Other Chemical Entities (In Vitro Studies)

The combination of different chemical compounds can sometimes lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. In the context of antimicrobial activity, a study on a related compound, 4,4,6,8-tetramethyl-2-chromanone, found in the leaves of Hibiscus syriacus, showed that its antimicrobial effects could be enhanced when conjugated with chitosan (B1678972) oligomers. This suggests that this compound could also exhibit synergistic effects when combined with other agents.

In vitro studies are essential to explore these potential synergies. For example, the antibacterial and antifungal properties of this compound could be evaluated in combination with known antibiotics or antifungal drugs. Such studies would involve determining the minimum inhibitory concentration (MIC) of the individual compounds and their combinations against various microbial strains. The data from these experiments could reveal synergistic interactions that could be exploited for the development of more effective antimicrobial therapies.

Advanced Bioanalytical Methodologies for Detection and Quantification in Complex Matrices (excluding human samples)

The development of sensitive and selective analytical methods is crucial for studying the fate and distribution of chemical compounds in various environments. For this compound, advanced bioanalytical methodologies would be required for its detection and quantification in complex matrices such as plant extracts or environmental samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.

To enhance the sensitivity and selectivity of GC-MS analysis, derivatization of the analyte is often employed. While this compound itself may be amenable to direct GC-MS analysis, derivatization could improve its chromatographic behavior and detection limits. Furthermore, the use of advanced sample preparation techniques, such as solid-phase microextraction (SPME), can help to isolate and concentrate the analyte from complex matrices prior to analysis. The development of such methods would be essential for future research into the environmental presence or metabolic fate of this compound in non-human biological systems.

Q & A

Q. What are the common laboratory synthesis routes for 4,4,7,8-Tetramethyl-2-chromanone, and how can reaction yields be optimized?

- Methodological Answer : Synthesis often involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, Friedel-Crafts acylation of resorcinol derivatives with acylating agents under microwave irradiation can yield chromanone scaffolds . Optimize yields by adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity (toluene or DMF), and reaction temperature. Evidence from analogous chromanones shows yields ranging from 66–78% under controlled conditions .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, methyl groups at positions 4,4,7,8 produce distinct singlet resonances in ¹H NMR. APCI-HRMS validates molecular weight (e.g., [M+H]⁺ peaks), while melting point analysis assesses purity (>95% purity typically corresponds to sharp melting ranges) .

Q. What are the standard protocols for determining the purity of synthesized this compound?

- Methodological Answer : Combine HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) with GC-MS for volatile impurities. Compare retention times and peak areas against certified standards. Purity >98% is achievable via recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers isolate this compound from natural sources?

- Methodological Answer : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC for minor components. For example, 4,4,6,8-tetramethyl-2-chromanone was isolated from Angelica essential oil at 0.02% yield using similar methods .

Advanced Research Questions

Q. How can discrepancies in optical rotation data for chromanone derivatives be resolved during stereochemical analysis?

- Methodological Answer : Use X-ray crystallography to resolve absolute configurations. If crystals are unavailable, compare experimental [α]D values with computational predictions (e.g., DFT-based optical rotation calculations). Discrepancies in chromanone derivatives (e.g., conflicting [α]D values for apetalic acid) highlight the need for multi-technique validation .

Q. What methodologies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer : N-Heterocyclic carbene (NHC) catalysts in continuous-flow systems achieve >90% enantiomeric excess (ee). For example, Rovis catalysts with triethylamine as a base in microreactors produce enantioenriched chromanones (81–95% ee) under mild conditions .

Q. How can computational chemistry (e.g., DFT) assist in predicting reaction pathways for chromanone derivatives?

- Methodological Answer : DFT calculations model regioselectivity in Friedel-Crafts acylation. For 5-alkyl-resorcinols, DFT predicts preferential acylation at the 7-position, guiding experimental design for 2,2-dimethylchroman-4-ones .

Q. What strategies mitigate byproduct formation during chromanone synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., 4:1 molar excess of CAN oxidant for chroman→chromanone conversion) and monitor intermediates via TLC/GC-MS . For example, excess KHMDS in Stetter reactions can trigger isomerization side reactions, while weaker bases like Et₃N suppress them .

Q. How to evaluate the bioactivity of this compound against microbial pathogens or enzymes?

- Methodological Answer : Use XO inhibitory assays (IC₅₀ values via UV/Vis spectroscopy) and antimicrobial disk diffusion (e.g., against Erwinia amylovora). For comparison, isorhamnetin (IC₅₀: 3.9 µM) showed activity close to allopurinol (IC₅₀: 1.0 µM) .

Q. How to design continuous-flow systems for scalable chromanone production?

- Methodological Answer :

Implement monolithic microreactors with immobilized catalysts (e.g., PS-supported NHC). Two-pump systems with 0.1–0.3 mmol/h throughput achieve 95% conversion and replicate batch enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.